molecular formula C7H10BrN B137799 6-Bromo-6-heptenenitrile CAS No. 148252-44-2

6-Bromo-6-heptenenitrile

Cat. No. B137799
M. Wt: 188.06 g/mol
InChI Key: JFGPFGXVCVBBMK-UHFFFAOYSA-N
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Description

6-Bromo-6-heptenenitrile is a chemical compound that is part of a broader class of organic molecules which can be synthesized and functionalized for various applications. While the provided papers do not directly discuss 6-Bromo-6-heptenenitrile, they do provide insights into the synthesis and reactivity of structurally related brominated nitriles and their derivatives. These insights can be extrapolated to understand the potential characteristics and reactivity of 6-Bromo-6-heptenenitrile.

Synthesis Analysis

The synthesis of brominated nitriles, such as those discussed in the papers, typically involves the use of halogenating agents and nitrile groups. For example, the synthesis of 2-bromo helicene was improved to a 51% yield, indicating that brominated nitriles can be synthesized with reasonable efficiency . Similarly, the preparation of 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles, including a bromo analog, demonstrates the feasibility of introducing bromine and nitrile functionalities into complex organic molecules .

Molecular Structure Analysis

The molecular structure of brominated nitriles is characterized by the presence of a bromine atom and a nitrile group attached to a carbon backbone. The papers describe the use of spectral data and X-ray crystallography to characterize the structure of these molecules . The geometrical isomers of the compounds were separated, and their configurations were identified, which is crucial for understanding the stereochemistry of such compounds .

Chemical Reactions Analysis

The reactivity of brominated nitriles is diverse and can lead to a variety of products. For instance, the 6-bromo analog of dideoxy-halogeno-nitriles reacted with different nucleophiles to yield six-membered rings or cyano-enamines, which could be further hydrolyzed or cyclized . The reactivity of 5-bromopenta-2,4-diynenitrile with terminal alkynes under catalytic conditions led to the formation of diene and benzofulvene scaffolds, showcasing the potential for complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitriles are influenced by the presence of the bromine atom and the nitrile group. These functionalities can affect the molecule's polarity, boiling point, and reactivity. The papers discuss the separation of isomers and the assignment of their configurations, which are important for understanding the physical properties of these compounds . The reactivity of these molecules with various nucleophiles and under different conditions also provides insight into their chemical properties .

Scientific Research Applications

Self-Limiting Heterogeneous Reactions on Bimetallic Surfaces

A study highlighted the unique chemistry of 6-bromo-1-hexene on Cu3Pt(111) surfaces, where the compound undergoes a series of reactions including dehydrocyclization, decomposition, and hydrogenation depending on surface coverage. This behavior offers an attractive model for analyzing kinetics of surface reactions, particularly in understanding steric effects and adsorption site availability on alloy surfaces (He, Mathauser, & Teplyakov, 2000).

Catalytic Reduction by Nickel(I) Salen

Another application involves the catalytic reduction of 6-bromo-1-hexene by nickel(I) salen complexes, demonstrating the electrochemical synthesis of various hydrocarbons. This process, characterized through cyclic voltammetry and controlled-potential electrolysis, reveals insights into the reductive catalysis mechanism and potential applications in organic synthesis (Fang, Peters, & Mubarak, 2001).

Radical Addition/Insertion/Cyclization Cascade Reactions

The compound's utility extends to the synthesis of phenanthridines via radical addition/nitrile insertion/homolytic aromatic substitution (HAS) cascade reactions under photoredox catalysis. This demonstrates its role in generating complex organic structures, offering a pathway for constructing quaternary alkylated phenanthridines (Yu et al., 2017).

Reductive Intramolecular Cyclization

Catalytic reductions of 6-bromo-1-hexene using Ni(I) complexes highlight the compound's potential in intramolecular cyclization reactions. This research not only explores the reduction process but also examines the influence of proton and hydrogen donors, offering insights into the synthesis of cyclic compounds (Esteves et al., 2001).

Stereoselective Synthesis of Highly Substituted Carbocycles

Further demonstrating the compound's versatility, reactions of 6-bromo-2-hexenoates under K(2)CO(3) mediation have been utilized for the stereoselective synthesis of cyclopentane and cyclohexane derivatives. This process, involving S(N)2-conjugate addition, underscores the potential of 6-Bromo-6-heptenenitrile derivatives in organic synthesis, particularly in the construction of complex, highly substituted carbocycles (Tong et al., 2012).

Safety And Hazards

The safety data sheet for “6-Bromo-6-heptenenitrile” indicates that it may cause skin irritation and serious eye damage . It is recommended to avoid contact with skin and eyes, and not to breathe in the dust .

properties

IUPAC Name

6-bromohept-6-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN/c1-7(8)5-3-2-4-6-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGPFGXVCVBBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439934
Record name 6-bromohept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohept-6-enenitrile

CAS RN

148252-44-2
Record name 6-Bromo-6-heptenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148252-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromohept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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